Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
Description
This organotin compound features a central tin atom coordinated within a heterocyclic framework containing oxygen (oxa) and sulfur (dithia) atoms. The structure includes three dodecyl chains: two at the 5-position of the stannadocosanoate backbone and one as part of the 3-(dodecyloxy)-3-oxopropyl thioether substituent. The presence of tin confers catalytic or biocidal properties, though toxicity concerns are significant .
Properties
CAS No. |
83898-51-5 |
|---|---|
Molecular Formula |
C57H112O6S3Sn |
Molecular Weight |
1108.4 g/mol |
IUPAC Name |
dodecyl 3-[bis[(3-dodecoxy-3-oxopropyl)sulfanyl]-dodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C15H30O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;1-3-5-7-9-11-12-10-8-6-4-2;/h3*18H,2-14H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI Key |
SFOVFSWMVXPNTJ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps include:
Formation of the dodecyloxy intermediate: This involves the reaction of dodecanol with an appropriate acylating agent to form dodecyloxy derivatives.
Thioether formation: The dodecyloxy intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Stannadocosanoate backbone construction: The final step involves the incorporation of the stannadocosanoate backbone through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, thiolates.
Major Products
Sulfoxides and sulfones: Formed from oxidation of thioether groups.
Alcohols: Formed from reduction of carbonyl groups.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with biological molecules and cellular structures. The compound’s organotin moiety can bind to thiol groups in proteins, disrupting their function. Additionally, its lipophilic dodecyl groups facilitate its incorporation into cell membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Structural Analog: Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
Key Differences :
- Alkyl Substituents : The target compound has three dodecyl (C12) groups, whereas the analog () features decyl (C10) and octyl (C8) chains.
- Backbone Length: The stannaicosanoate backbone (C20) is shorter than the stannadocosanoate (C22), altering molecular weight and steric effects.
Property Implications :
- Lipophilicity : Longer dodecyl chains increase logP values, enhancing lipid solubility but reducing aqueous stability.
- Toxicity: Organotin toxicity correlates with alkyl chain length; shorter chains (e.g., octyl) in the analog may reduce environmental persistence compared to dodecyl .
Table 1: Structural and Property Comparison
*Estimated via fragment-based methods due to lack of experimental data.
Spectroscopic and Analytical Data
- NMR Trends: The target compound’s ¹H NMR would likely show peaks for dodecyl chains at δ 0.88 (terminal CH₃) and δ 1.17–1.34 (methylene groups), similar to dodecanoate esters in . Thioether and tin environments may cause upfield/downfield shifts compared to non-tin analogs .
- Elemental Analysis: Discrepancies between calculated and observed C/H percentages (e.g., ±0.2% in ) highlight challenges in purity assessment for high-molecular-weight organometallics .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 1052.29 g/mol. The compound features a unique structure that includes dodecyl chains and thioether linkages, which may influence its biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 1052.29 g/mol |
| Density | Not Available |
| Boiling Point | 356.7 °C at 760 mmHg |
| Flash Point | 209.2 °C |
Antimicrobial Properties
Research indicates that organotin compounds exhibit significant antimicrobial activity. Dodecyl derivatives, in particular, have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound possesses selective cytotoxic effects. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range, indicating potential for development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of dodecyl derivatives.
- Methodology : Disk diffusion method against E. coli and S. aureus.
- Results : Significant inhibition zones were observed, suggesting strong antibacterial properties.
-
Cytotoxicity Evaluation :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay to measure cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability across all tested lines.
The biological activity of Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is hypothesized to involve:
- Membrane Disruption : The hydrophobic dodecyl chains interact with lipid membranes, altering permeability.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?
The synthesis requires precise control of temperature, pH, and solvent systems. Key steps include:
- Use of anhydrous ether for reduction reactions with lithium aluminum hydride.
- Acidic media (e.g., hydrogen peroxide) for oxidation steps. Catalysts such as triethylamine (Et₃N) and 4-dimethylaminopyridine (4-DMAP) enhance reaction efficiency. Post-synthesis purification via column chromatography with petroleum ether/ethyl acetate gradients is critical to isolate the compound (>95% purity) .
Q. Which analytical techniques are most reliable for structural characterization?
- 1H/13C NMR : Identifies functional groups (e.g., thioether, oxo) and confirms stereochemistry.
- Elemental analysis : Validates carbon and hydrogen content (e.g., theoretical vs. experimental values for C, H within 0.3% deviation).
- Mass spectrometry : Determines molar mass (≈1052.29 g/mol) and fragmentation patterns .
Q. How should researchers handle this compound to ensure stability during experiments?
- Store in anhydrous, inert environments (e.g., argon atmosphere) to prevent oxidation.
- Avoid prolonged exposure to strong acids/bases, which degrade the stannous moiety.
- Use gloves and face shields to minimize skin/eye contact, as organotin compounds are toxic .
Advanced Questions
Q. What mechanistic role does the stannous (Sn) center play in bioactivity?
The Sn atom facilitates interactions with thiol groups in proteins, disrupting enzymatic activity. Comparative studies with tin-free analogs (e.g., dodecyl esters lacking Sn) show reduced antimicrobial efficacy, confirming Sn’s role in binding cellular targets. Computational docking simulations (e.g., AutoDock Vina) can map Sn-thiol interaction sites .
Q. How can contradictions in reported bioactivity data be resolved?
Contradictions often arise from:
- Purity variability : Implement rigorous post-synthesis characterization (e.g., HPLC).
- Assay conditions : Standardize cell culture media pH and redox potential to replicate thiol availability.
- Dosage metrics : Use molarity instead of mass/volume to account for molecular weight differences .
Q. What experimental designs are optimal for studying protein interactions?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) between the compound and thiol-rich proteins (e.g., glutathione reductase).
- Fluorescence quenching assays : Track conformational changes in proteins using tryptophan emission spectra.
- Control experiments : Include tin-free analogs and thiol-blocking agents (e.g., N-ethylmaleimide) to validate specificity .
Q. How can AI-driven simulations enhance stability predictions under varying pH?
Integrate COMSOL Multiphysics with machine learning models to:
Q. What challenges arise when scaling up synthesis while preserving functional group integrity?
- Mass transfer limitations : Use microreactors or flow chemistry to maintain uniform reaction conditions.
- Purification bottlenecks : Replace column chromatography with membrane separation technologies (e.g., nanofiltration) for large batches. Monitor tin leaching via ICP-MS to ensure stoichiometric consistency .
Methodological Notes
- Synthesis Optimization : Fractional factorial designs (e.g., 2⁴ designs) can identify critical variables (temperature, catalyst loading) affecting yield .
- Data Analysis : Principal component analysis (PCA) reconciles multivariate bioactivity datasets, isolating key variables (e.g., Sn coordination geometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
